

Application Note: Chemoproteomic Mapping of Covalent Probe Targets using Competitive isoTOP-ABPP

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Compound of Interest

| | |
|----------------|--|
| Compound Name: | 5-methyl-4H-1,2,4-triazole-3-sulfonyl fluoride |
| CAS No.: | 78201-16-8 |
| Cat. No.: | B6235349 |

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Introduction & Principle

The resurgence of Targeted Covalent Inhibitors (TCIs) in drug discovery—exemplified by KRAS(G12C) and BTK inhibitors—demands rigorous methods to validate target engagement and selectivity. Unlike reversible binders, covalent probes permanently modify a nucleophilic residue (typically Cysteine, Lysine, or Serine).

This protocol details the Competitive isoTOP-ABPP (Isotopic Tandem Orthogonal Proteolysis-Activity-Based Protein Profiling) workflow. This is the industry gold standard because it distinguishes specific target engagement from non-specific alkylation by comparing a sample treated with the covalent probe against a sample competed with an excess of the non-functionalized inhibitor.

The Mechanistic Logic

- Competition: We treat one proteome sample with the Probe alone (Heavy channel) and another with Excess Inhibitor + Probe (Light channel).
- Enrichment: A "Clickable" handle (alkyne/azide) on the probe allows conjugation to a biotin-linker.[1][2]
- Differentiation: True targets will show a high Heavy:Light ratio (probe binding is blocked by inhibitor). Non-specific targets will show a 1:1 ratio.
- Site ID: MS/MS analysis identifies the specific residue carrying the mass shift of the probe remnant.

Experimental Workflow

Phase 1: Sample Preparation & "Click" Chemistry

Reagents Required:

- Lysis Buffer: PBS, 0.1% Triton X-100, Protease Inhibitors (EDTA-free). Avoid DTT/BME as they compete with the probe.
- Probe: Alkyne-functionalized covalent inhibitor (100X stock in DMSO).
- Click Reagents:
 - TBTA (Ligand): 1.7 mM in DMSO/t-Butanol (1:4).
 - CuSO₄: 50 mM in water.
 - TCEP (Reductant): 50 mM in water (fresh).
 - TEV-Biotin Tag (e.g., acid-cleavable or TEV-cleavable linker with isotopic label).

Protocol:

- Proteome Extraction: Lyse cells/tissue by sonication. Adjust protein concentration to 2 mg/mL.
- Competition Assay (In Situ or In Vitro):

- Sample A (Competition): Pre-incubate lysate with 20x excess of "parent" inhibitor (non-alkyne) for 30 min at RT.
- Sample B (Control): Incubate with DMSO vehicle.
- Probe Labeling: Add Alkyne-Probe (e.g., 1-10 μM final) to both samples. Incubate 1 hour at RT.
- CuAAC Click Reaction: To each sample, add reagents in this specific order (critical to prevent Cu(I) oxidation):
 - 10 μL TBTA stock
 - 10 μL CuSO_4 stock
 - 10 μL TCEP stock
 - 10 μL TEV-Biotin Tag (100 μM final)
 - Mix by vortexing. Incubate 1 hour at RT with gentle rotation.

Phase 2: Enrichment & On-Bead Digestion[3]

Critical Insight: The high background of non-modified peptides is the enemy of identification. Stringent washing is mandatory.

- Precipitation: Add cold Methanol:Chloroform:Water (4:1:3 ratio) to precipitate proteins and remove excess unreacted probe. Spin at 10,000 x g for 5 min. Discard supernatant. Wash pellet with Methanol. Air dry.
- Resolubilization: Redissolve pellet in 500 μL 6M Urea / 25 mM Ammonium Bicarbonate (AmBic). Sonicate to ensure full solubility.
- Streptavidin Capture: Add 50 μL high-capacity Streptavidin agarose beads. Rotate 2 hours at RT.
- Stringent Washing: Wash beads sequentially (2x each) with:

- 6M Urea / 25 mM AmBic (removes non-covalent binders)
- PBS (removes urea)
- Water (removes salts)
- On-Bead Digestion:
 - Resuspend beads in 200 μ L 25 mM AmBic.
 - Add Trypsin (Sequencing Grade) at 1 μ g per sample.
 - Incubate Overnight at 37°C.
 - Note: This digests the protein OFF the bead, leaving the probe-modified peptide attached to the bead via the biotin linker.
- Elution of Modified Peptides:
 - Wash beads to remove unmodified tryptic peptides.
 - Add TEV Protease (if using TEV linker) or 0.1% Formic Acid/50% ACN (if using acid-cleavable linker).
 - Collect supernatant containing the probe-modified peptides.

LC-MS/MS Acquisition Strategy

Instrument: Orbitrap Exploris 480 or Eclipse (High-resolution MS2 is required for accurate mass shift determination).

Chromatography:

- Column: C18 Reverse Phase (75 μ m ID x 25 cm, 1.7 μ m particle).
- Gradient: 5% to 35% B (ACN + 0.1% FA) over 90 minutes. Modified peptides are often more hydrophobic; ensure the gradient extends to 95% B for washing.

Mass Spectrometry Parameters (DDA Mode):

| Parameter | Setting | Rationale |
|------------------------|---|---|
| MS1 Resolution | 120,000 | High resolution needed to resolve isotopic envelopes of large adducts. |
| MS1 AGC Target | 3e6 | Standard high dynamic range setting. |
| Scan Range | 350–1600 m/z | Covers most tryptic peptides. |
| Fragmentation | HCD (Higher-energy C-trap Dissociation) | Preferred for generating diagnostic b/y ions. |
| NCE (Collision Energy) | 28-30% | Normalized energy ensures fragmentation of both peptide backbone and probe. |
| MS2 Resolution | 30,000 | Essential for distinguishing site-determining ions. |
| Dynamic Exclusion | 30–45 s | Prevents re-sampling of abundant ions. |

Data Analysis & Site Localization

Software: MaxQuant, Proteome Discoverer, or MSFragger.

Search Configuration:

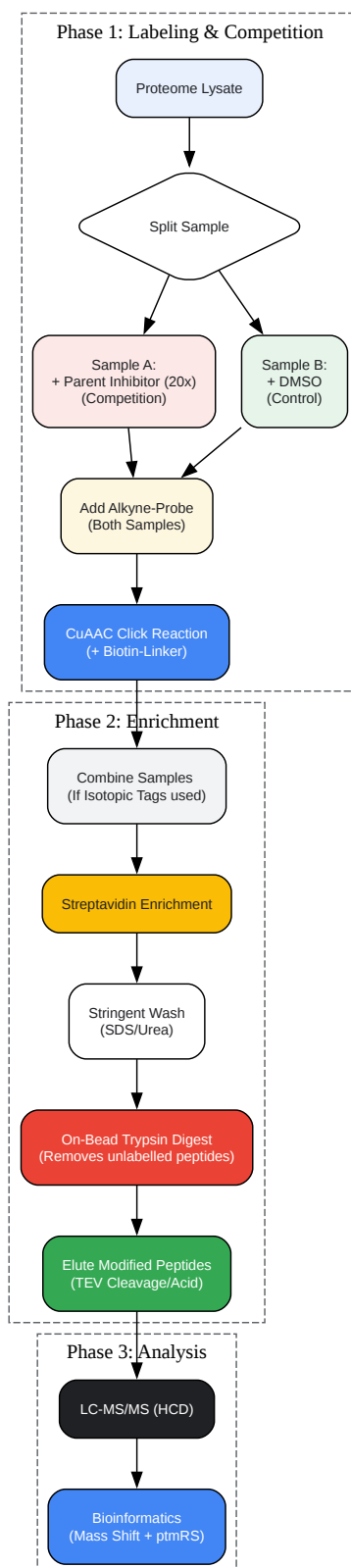
- Database: Uniprot (Human) + Contaminants.
- Enzyme: Trypsin/P (allow up to 3 missed cleavages—modification often blocks cleavage).
- Variable Modifications:
 - Oxidation (M)
 - Acetylation (Protein N-term)

- Custom Modification (Critical): You must define a new modification with mass = $\text{Mass(Probe)} + \text{Mass(Linker Stub)}$.
- Target Residues: Select Cysteine (C), Lysine (K), or Tyrosine (Y) based on probe chemistry.
- Localization Score: Enable ptmRS or Ascore.
 - Threshold: Only accept sites with Localization Probability > 0.75 (Class I).

Interpretation of Ratios (Heavy:Light):

- Ratio ~ 1.0: Non-specific binder. The competitor did not prevent probe binding.
- Ratio > 5.0 (or "Infinity"): Specific Target. The parent inhibitor successfully competed off the probe.

Workflow Visualization



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Figure 1: Competitive isoTOP-ABPP workflow.[3] Samples are differentially treated to distinguish specific targets (competed) from off-targets (not competed), followed by click-chemistry enrichment and MS identification.

Troubleshooting Guide

| Issue | Possible Cause | Corrective Action |
|--------------------------------------|----------------------------|--|
| No modified peptides identified | Poor Click efficiency | Use fresh TCEP. Ensure anaerobic environment (flush headspace with N ₂) if possible. |
| High background / Many non-specifics | Insufficient washing | Increase Urea wash steps. Ensure SDS is fully removed before MS (use S-Trap or C18 cleanup). |
| Low Sequence Coverage | Missed cleavages | The modification may sterically hinder Trypsin. Try Chymotrypsin or LysC. |
| Ambiguous Site Localization | Poor fragmentation | Increase HCD energy (NCE 32%). Check for "diagnostic ions" specific to the probe structure. |
| Probe Mass Shift is Wrong | Linker cleavage unexpected | Verify the exact chemical structure of the "stub" left after TEV/Acid cleavage. |

References

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